2,3-Difluorobenzyl bromide

Catalog No.
S708213
CAS No.
113211-94-2
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzyl bromide

CAS Number

113211-94-2

Product Name

2,3-Difluorobenzyl bromide

IUPAC Name

1-(bromomethyl)-2,3-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2

InChI Key

FTBSGSZZESQDBM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)CBr

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CBr

Synthesis of pharmaceuticals and bioactive compounds:

Due to its unique chemical structure with two fluorine atoms and a bromine group, 2,3-difluorobenzyl bromide can be used as a starting material for the synthesis of various pharmaceutically relevant compounds. These include:

  • Antidepressants: Studies have shown its potential in developing new classes of antidepressants by incorporating the difluorobenzyl moiety into the structure [].
  • Anticonvulsants: Research suggests its use in creating novel anticonvulsant agents with improved potency and selectivity [].
  • Other bioactive molecules: Its versatile structure allows it to be incorporated into various other bioactive molecules, potentially leading to the discovery of new drugs with diverse therapeutic applications.

Material science applications:

The presence of fluorine atoms in 2,3-difluorobenzyl bromide can modify the properties of materials it's incorporated into. This makes it a valuable tool in material science research for the development of:

  • Liquid crystals: By introducing the difluorobenzyl group, researchers can tailor the properties of liquid crystals, which are used in various technological applications like displays and optoelectronic devices [].
  • Functional polymers: The compound can be used to create functional polymers with specific desired properties, such as improved thermal stability or electrical conductivity [].

Organic synthesis:

Beyond its specific applications, 2,3-difluorobenzyl bromide is also a valuable reagent in organic synthesis due to its reactive nature. It can participate in various reactions, including:

  • Suzuki-Miyaura coupling: This reaction allows the formation of carbon-carbon bonds between 2,3-difluorobenzyl bromide and other organic molecules, enabling the construction of complex molecules [].
  • Sonogashira coupling: Similar to Suzuki-Miyaura coupling, this reaction allows the formation of carbon-carbon bonds with alkynes, further expanding the synthetic possibilities [].

2,3-Difluorobenzyl bromide is an organic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.02 g/mol. It is characterized by the presence of two fluorine atoms on the benzyl ring at positions 2 and 3, along with a bromine atom attached to the benzyl group. This compound is typically a solid at room temperature, with a melting point ranging from 51 to 55 °C . Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

2,3-Difluorobenzyl bromide itself is unlikely to have a specific mechanism of action in biological systems. Its primary function is as a synthetic intermediate for the preparation of more complex molecules that may have biological activity.

  • Inhalation and skin contact: Aromatic halides can be irritating to the respiratory system and skin. Exposure should be avoided through the use of proper ventilation and personal protective equipment (PPE) such as gloves and respirators [].
  • Flammability: Aromatic halides may be flammable or combustible. Proper handling and storage procedures are necessary to avoid fire hazards.
Typical of halogenated aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, 2,3-difluorobenzyl bromide can undergo elimination reactions to form alkenes.
  • Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution.

These reactions are essential for synthesizing more complex molecules in organic chemistry .

Several methods can be employed to synthesize 2,3-difluorobenzyl bromide:

  • Direct Halogenation: Starting from benzyl fluoride or difluorobenzene, bromination can be achieved using bromine in the presence of a catalyst.
  • Nucleophilic Substitution: Reacting an appropriate difluorobenzyl alcohol with phosphorus tribromide or thionyl bromide can yield 2,3-difluorobenzyl bromide.
  • Fluorination followed by Bromination: The compound can also be synthesized by first introducing fluorine atoms onto a benzyl derivative and subsequently adding bromine.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes .

2,3-Difluorobenzyl bromide has several applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Potential Drug Development: Given its structural characteristics, it may be explored for developing new therapeutic agents .

Several compounds share structural similarities with 2,3-difluorobenzyl bromide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Fluorobenzyl bromideC₇H₆BrFContains one fluorine atom; less polar
4-Fluorobenzyl bromideC₇H₆BrFFluorine at position four; different reactivity
2,6-Difluorobenzyl bromideC₇H₅BrF₂Fluorines at positions two and six; distinct electronic properties

The presence of two fluorine atoms at adjacent positions in 2,3-difluorobenzyl bromide enhances its reactivity compared to its analogs. This unique positioning affects its physical properties and potential applications in synthesis .

Radical-Mediated Bromination Techniques

Radical bromination remains a cornerstone for synthesizing 2,3-difluorobenzyl bromide. Two primary methods dominate: N-bromosuccinimide (NBS)/azobisisobutyronitrile (AIBN) and hydrobromic acid (HBr)/hydrogen peroxide (H₂O₂) systems.

Key Methods and Mechanisms

MethodReagentsConditionsYieldSelectivitySource
NBS/AIBN BrominationNBS, AIBN, CCl₄Light initiation, room temperature~81.2%High
HBr/H₂O₂ Bromination40% HBr, 30% H₂O₂Light (1000W lamp), dichloromethane~90.3%Excellent

Mechanistic Insights:

  • NBS/AIBN Pathway:
    • Initiation: AIBN generates bromine radicals (Br- ) under UV light.
    • Propagation: Br- abstracts a benzylic hydrogen from 2,3-difluorotoluene, forming a resonance-stabilized radical intermediate.
    • Termination: Recombination with Br- yields the brominated product.
  • HBr/H₂O₂ Pathway:
    • Oxidative Halogenation: H₂O₂ oxidizes HBr to Br₂, which undergoes homolytic cleavage under light to generate Br- .
    • Radical Attack: Br- abstracts a benzylic hydrogen, followed by bromine addition to form the product.

Advantages:

  • HBr/H₂O₂ offers higher yields and purity (>99%) due to minimal side reactions compared to NBS systems.
  • NBS/AIBN is simpler but prone to over-bromination in sterically hindered substrates.

Photoredox Catalysis in Fluorinated Benzyl Bromide Synthesis

Photoredox catalysis enables mild, selective bromination using visible light. Recent advancements include:

Catalytic Systems and Applications

CatalystLight SourceSubstrateYieldKey AdvantageSource
Ru(bpy)₃Cl₂Blue LEDs (1W)Phenols/alkenes52–85%In situ Br₂ generation
PTCDA/Al₂O₃Visible lightAromatic compounds70–90%Dual-electron transfer
BromodifluoroacylarenesVisible lightQuinoxalinones60–78%Metal-free, radical pathway

Mechanistic Highlights:

  • Ru(bpy)₃³⁺-Mediated Oxidation:
    • Oxidative Quenching: Ru(bpy)₃²⁺* oxidizes Br⁻ to Br₂, which brominates substrates.
    • Example: Bromination of phenols to para-bromophenols under ambient conditions.
  • PTCDA/Al₂O₃ Cooperative Catalysis:
    • Dual Functionality: PTCDA generates Br₂ via HBr oxidation, while Al₂O₃ stabilizes O₂ for H₂O₂ production.
    • Synergy: H₂O₂ and Br₂ collaborate to form HBrO, enabling electrophilic bromination.

Industrial Relevance:

  • Energy Efficiency: Visible-light systems reduce reliance on hazardous Br₂ gas.
  • Functional Group Tolerance: Enables bromination of sensitive substrates (e.g., alkenes).

Continuous Flow Reactor Optimization for Scalable Production

Flow reactors address scalability challenges in traditional batch processes. Key innovations include:

Flow Reactor Parameters and Outcomes

ParameterValueImpactSource
Residence Time10–30 minPrevents dibromination in ortho-substituted substrates
Temperature40–60°CBalances reaction rate and selectivity
Catalyst Loading0.5–2 mol% Ru(bpy)₃Cl₂Maintains catalytic turnover

Case Study:

  • Mono-Bromination of 2,4-Dichlorotoluene:
    • Flow Reactor: Achieves >90% conversion to mono-bromide vs. <50% in batch.
    • Mechanism: Rapid mixing minimizes Br₂ accumulation, suppressing over-bromination.

Advantages:

  • Precision Control: Adjustable flow rates optimize stoichiometry.
  • Safety: Minimizes handling of toxic Br₂.

Solvent Effects and Reaction Medium Engineering

Solvent polarity and coordination capacity critically influence reaction outcomes.

Solvent Screening for Radical Bromination

SolventPolarityEffect on ReactionYieldSource
DichloromethaneLowHigh bromine solubility, rapid kinetics90.3%
Ethyl AcetateModerateBalances solubility and radical stability81.2%
WaterHighLow reactivity due to H-bonding<50%

Key Observations:

  • Aprotic Solvents (e.g., dichloromethane) enhance Br₂ solubility and radical mobility.
  • Polar Aprotic Solvents (e.g., DMF) stabilize charged intermediates but reduce radical lifetime.

Industrial Recommendations:

  • Dichloromethane: Preferred for high-yield bromination.
  • Cyclohexane: Used for temperature-sensitive substrates.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,3-Difluorobenzyl bromide

Dates

Modify: 2023-08-15

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